(3S)-3-(4-bromophenoxy)oxolane

Catalog No.
S8924378
CAS No.
M.F
C10H11BrO2
M. Wt
243.10 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-(4-bromophenoxy)oxolane

Product Name

(3S)-3-(4-bromophenoxy)oxolane

IUPAC Name

(3S)-3-(4-bromophenoxy)oxolane

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

InChI

InChI=1S/C10H11BrO2/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10H,5-7H2/t10-/m0/s1

InChI Key

ICPFATCSVAXDEA-JTQLQIEISA-N

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)Br

Isomeric SMILES

C1COC[C@H]1OC2=CC=C(C=C2)Br

(3S)-3-(4-bromophenoxy)oxolane is a chemical compound characterized by its unique oxolane (tetrahydrofuran) structure, which features a bromophenoxy substituent. Its molecular formula is C11H13BrO5SC_{11}H_{13}BrO_5S, and it has a molecular weight of approximately 337.19 g/mol. The compound's structure includes a five-membered ring containing an oxygen atom, making it a member of the oxolane family, which is known for its applications in various fields including medicinal chemistry and materials science.

, including:

  • Nucleophilic Substitution: The methanesulfonate ester group in (3S)-3-(4-bromophenoxy)oxolane acts as a good leaving group, facilitating nucleophilic substitution reactions with various nucleophiles such as amines and thiols.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding alcohol and methanesulfonic acid.
  • Oxidation and Reduction: The bromophenoxy group can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.

The major products formed from these reactions include substituted derivatives of tetrahydrofuran and bromophenoxy compounds, depending on the specific reagents and conditions used.

The synthesis of (3S)-3-(4-bromophenoxy)oxolane generally involves several key steps:

  • Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols or halohydrins under acidic or basic conditions.
  • Introduction of the Bromophenoxy Group: This step typically involves a nucleophilic substitution reaction where a bromophenol reacts with an appropriate leaving group on the tetrahydrofuran ring.
  • Esterification: The final step involves the reaction of the hydroxyl group on the tetrahydrofuran ring with methanesulfonyl chloride in the presence of a base like triethylamine to form the methanesulfonate ester.

These methods can be optimized to improve yield and purity through various techniques such as recrystallization or chromatography.

(3S)-3-(4-bromophenoxy)oxolane has potential applications in:

  • Medicinal Chemistry: Its structure makes it a candidate for drug development, particularly in designing compounds with antifungal or antibacterial properties.
  • Material Science: The compound may serve as a building block for synthesizing polymers or other materials due to its unique chemical properties.
  • Research: It can be used in studies exploring structure-activity relationships in medicinal chemistry and organic synthesis .

Interaction studies involving (3S)-3-(4-bromophenoxy)oxolane are essential for understanding its biological mechanisms. These studies typically focus on how the compound interacts with enzymes or receptors at a molecular level. The halogen atom in the bromophenoxy group may facilitate unique interactions that could enhance binding affinity or specificity towards biological targets.

Research into similar compounds suggests that modifications to the oxolane structure or substituents can significantly affect biological activity, making comparative studies valuable for drug design.

Several compounds share structural similarities with (3S)-3-(4-bromophenoxy)oxolane. Here are some notable examples:

Compound NameStructureKey Differences
(3S)-3-(3-chlorophenoxy)oxolaneContains a chlorophenoxy group instead of bromophenoxyMay exhibit different biological activities due to chlorine's electronic effects
(2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxycarbonylamino)-tetrahydrofuran-3-carboxylateMore complex structure with additional functional groupsPotentially different pharmacological profiles due to structural complexity
Rel-(3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-yl methanesulfonateSimilar core structure but different stereochemistryVariations in stereochemistry can lead to significant differences in activity

These compounds illustrate how variations in substituents and stereochemistry can influence both chemical reactivity and biological activity, highlighting the uniqueness of (3S)-3-(4-bromophenoxy)oxolane within its class .

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

241.99424 g/mol

Monoisotopic Mass

241.99424 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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